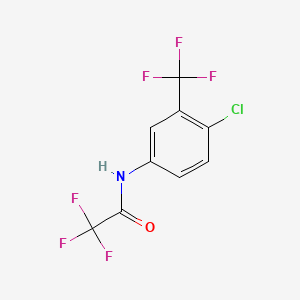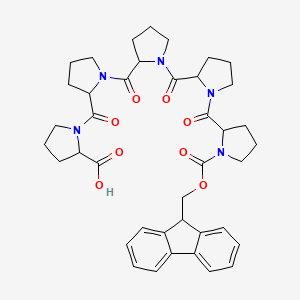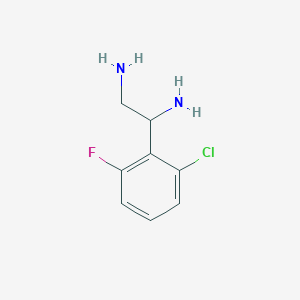
Acetanilide, 4'-chloro-2,2,2-trifluoro-3'-(trifluoromethyl)-
Overview
Description
Acetanilide, 4’-chloro-2,2,2-trifluoro-3’-(trifluoromethyl)- is a chemical compound that belongs to the class of acetanilides It is characterized by the presence of a chloro group at the 4’ position, and trifluoro and trifluoromethyl groups at the 2,2,2 and 3’ positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetanilide, 4’-chloro-2,2,2-trifluoro-3’-(trifluoromethyl)- typically involves the reaction of 4-chloroaniline with trifluoroacetic anhydride in the presence of a suitable catalyst. The reaction conditions often include a temperature range of 50-70°C and a reaction time of 2-4 hours. The product is then purified using recrystallization techniques to obtain a high-purity compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Acetanilide, 4’-chloro-2,2,2-trifluoro-3’-(trifluoromethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at 0-5°C.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted acetanilides.
Scientific Research Applications
Acetanilide, 4’-chloro-2,2,2-trifluoro-3’-(trifluoromethyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetanilide, 4’-chloro-2,2,2-trifluoro-3’-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Acetanilide: Lacks the chloro and trifluoro groups, resulting in different chemical and biological properties.
4-Chloroacetanilide: Contains a chloro group but lacks the trifluoro and trifluoromethyl groups.
Trifluoroacetanilide: Contains trifluoro groups but lacks the chloro and trifluoromethyl groups.
Uniqueness
Acetanilide, 4’-chloro-2,2,2-trifluoro-3’-(trifluoromethyl)- is unique due to the presence of both chloro and trifluoro groups, which impart distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF6NO/c10-6-2-1-4(3-5(6)8(11,12)13)17-7(18)9(14,15)16/h1-3H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDHHCZJGICPRAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C(F)(F)F)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF6NO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30238298 | |
| Record name | Acetanilide, 4'-chloro-2,2,2-trifluoro-3'-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30238298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.58 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90830-15-2 | |
| Record name | Acetanilide, 4'-chloro-2,2,2-trifluoro-3'-(trifluoromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090830152 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetanilide, 4'-chloro-2,2,2-trifluoro-3'-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30238298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-ethoxyphenoxy)-N-[(2-oxochromen-3-yl)carbonylamino]acetamide](/img/structure/B12112942.png)
![5-bromo-N-{2-[(4-fluorophenyl)carbonyl]-1-benzofuran-3-yl}furan-2-carboxamide](/img/structure/B12112948.png)



![1H-Benzimidazole, 2-[5-bromo-2-[(2-chlorophenyl)methoxy]phenyl]-](/img/structure/B12112970.png)


![Acetic acid, [[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]thio]-](/img/structure/B12113003.png)


![4-Fluoro-3-{[(furan-2-yl)methyl]sulfamoyl}benzoic acid](/img/structure/B12113048.png)
![[Diphenyl-(2-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinolin-4-ium-5-yl)methoxy]-trimethylsilane;tetrafluoroborate](/img/structure/B12113049.png)
